molecular formula C19H22N4O3 B11231744 1-(2-(cyclopentylamino)-2-oxoethyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide

1-(2-(cyclopentylamino)-2-oxoethyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11231744
M. Wt: 354.4 g/mol
InChI Key: WLMTVFBJTFJTDB-UHFFFAOYSA-N
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Description

1-[(CYCLOPENTYLCARBAMOYL)METHYL]-N-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyridazine ring, a cyclopentylcarbamoyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(CYCLOPENTYLCARBAMOYL)METHYL]-N-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the cyclopentylcarbamoyl and methylphenyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-[(CYCLOPENTYLCARBAMOYL)METHYL]-N-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[(CYCLOPENTYLCARBAMOYL)METHYL]-N-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-[(CYCLOPENTYLCARBAMOYL)METHYL]-N-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering signal transduction pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(CYCLOHEXYLCARBAMOYL)METHYL]-N-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE
  • 1-[(CYCLOPENTYLCARBAMOYL)METHYL]-N-(4-ETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE

Uniqueness

1-[(CYCLOPENTYLCARBAMOYL)METHYL]-N-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

1-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H22N4O3/c1-13-6-8-15(9-7-13)21-19(26)16-10-11-18(25)23(22-16)12-17(24)20-14-4-2-3-5-14/h6-11,14H,2-5,12H2,1H3,(H,20,24)(H,21,26)

InChI Key

WLMTVFBJTFJTDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3CCCC3

Origin of Product

United States

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